1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol
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Overview
Description
1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with tert-butyl, methyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 1-tert-butyl-4-methylcyclohexane, followed by oxidation to introduce the nitro group and form the cyclohexadienone ring. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to more highly oxidized nitro compounds.
Scientific Research Applications
1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the cyclohexadienone ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-methylcyclohexane: Lacks the nitro group and has different reactivity.
4-Methylcyclohexanone: Similar ring structure but different substituents.
Nitrocyclohexane: Contains a nitro group but lacks the tert-butyl and methyl groups.
Uniqueness
1-tert-Butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62559-17-5 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-tert-butyl-4-methyl-4-nitrocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)11(13)7-5-10(4,6-8-11)12(14)15/h5-8,13H,1-4H3 |
InChI Key |
JCVFBLIPHNARDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)(C(C)(C)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
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